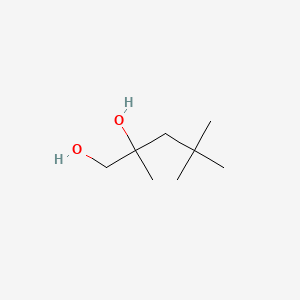
2,4,4-Trimethylpentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylpentane-1,2-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpentane-1,2-diol can be synthesized through several methods. One common approach involves the hydration of 2,4,4-trimethylpentene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the alkene, resulting in the formation of the diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4,4-trimethylpentane-1,2-dione. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone groups to hydroxyl groups, yielding the desired diol.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
2,4,4-Trimethylpentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of 2,4,4-trimethylpentane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the diol can interact with enzymes and proteins, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another diol with similar structural features but different hydroxyl group positions.
2,2,4-Trimethylpentane: A related hydrocarbon without hydroxyl groups, used as a reference fuel in octane rating.
2,4,4-Trimethylpentane-1,2-dione: A diketone precursor used in the synthesis of the diol.
Uniqueness
2,4,4-Trimethylpentane-1,2-diol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in enhancing the performance of industrial materials and in scientific research.
Propriétés
Numéro CAS |
64484-85-1 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2,4,4-trimethylpentane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)5-8(4,10)6-9/h9-10H,5-6H2,1-4H3 |
Clé InChI |
GPORQXXDDLVISL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


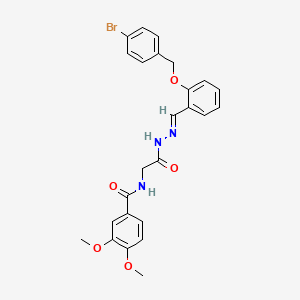

![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)


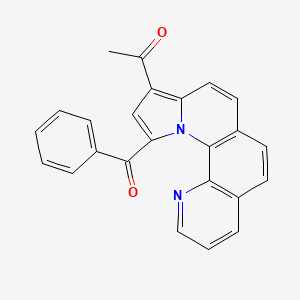
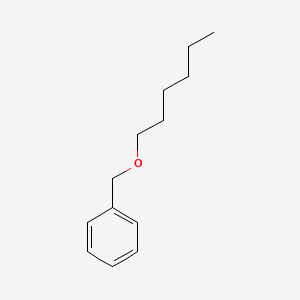



![methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962893.png)
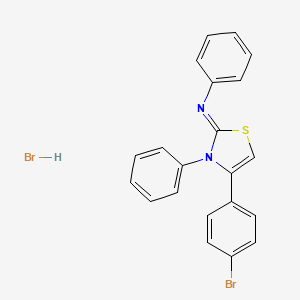
![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)
![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)
